molecular formula C10H7NNa2O9S2 B7776194 DisodiuM 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate

DisodiuM 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate

Cat. No. B7776194
M. Wt: 395.3 g/mol
InChI Key: RDFCJJHALFWNIG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

DisodiuM 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate is a useful research compound. Its molecular formula is C10H7NNa2O9S2 and its molecular weight is 395.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality DisodiuM 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DisodiuM 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Analysis and Colorimetry :

    • It's used as a chromogenic agent in the determination of serum iron without prior removal of serum proteins. The reliability of the methods has been established by studying reaction parameters and replicate analyses (Martinek, 1973).
    • The substance has optical and colorimetric characteristics useful in aqueous solutions, particularly in colorimetry over spectrophotometry for determining dissociation constants of colored reagents (Ivanov et al., 2006).
  • Metal Detection and Quantification :

    • Used in optical chemical sensing films for the determination of Co(II) in aqueous solution. The color change due to complex formation between Co(II) and Disodium 1-Nitroso-2-naphthol-3,6-disulfonate allows for absorbance measurement and metal quantification (Sombatsri et al., 2012).
    • It has been used in an ion-exchanger phase spectrophotometric method for determining cobalt(II) at trace levels, significantly enhancing sensitivity over conventional spectrophotometry (Nakashima et al., 1990).
  • Complexation Studies :

    • The compound's complexation with dioxouranium(VI) was explored through NMR studies, indicating its potential in forming stable complexes with metal ions, which has implications in analytical chemistry and possibly in waste treatment or recovery of valuable metals (Vainiotalo & Vepsäläinen, 1986).
  • Photometric Determination of Metals :

    • Utilized for photometric determination of various metals such as cobalt, nickel, copper, and iron in aqueous solution, showcasing its versatility and sensitivity in detecting multiple metals (Reshetnyak et al., 2012).

properties

IUPAC Name

disodium;3-hydroxy-4-nitrosonaphthalene-2,7-disulfonate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO8S2.2Na.H2O/c12-10-8(21(17,18)19)4-5-3-6(20(14,15)16)1-2-7(5)9(10)11-13;;;/h1-4,12H,(H,14,15,16)(H,17,18,19);;;1H2/q;2*+1;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDFCJJHALFWNIG-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O)N=O.O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NNa2O9S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DisodiuM 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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DisodiuM 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate
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DisodiuM 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate
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DisodiuM 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate
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DisodiuM 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate
Reactant of Route 5
DisodiuM 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate
Reactant of Route 6
DisodiuM 1-Nitroso-2-naphthol-3,6-disulfonate Monohydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.